molecular formula C24H27N3O4S2 B2613316 N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1251610-30-6

N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B2613316
CAS RN: 1251610-30-6
M. Wt: 485.62
InChI Key: OGPQBCOOYMLGFH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds were synthesized, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds, used as an initiative to prepare new heterocyclic compounds, show promise for various applications in medicinal chemistry (Abu‐Hashem et al., 2020).

  • Enantioselective Catalysis : Compounds derived from l-piperazine-2-carboxylic acid were developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The arene sulfonyl group on N4 plays a critical role in the high enantioselectivity of the catalyst, indicating potential applications in asymmetric synthesis and catalysis (Wang et al., 2006).

  • Antibacterial and Antifungal Activities : A series of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed significant antibacterial, antifungal, and anthelmintic activity. These findings indicate potential applications in the development of new antimicrobial agents (Khan et al., 2019).

Chemical Interactions and Molecular Modeling

  • Molecular Interaction Studies : The interaction of related compounds with the CB1 cannabinoid receptor was studied using molecular modeling. This research provides insights into the steric and electrostatic interactions essential for binding to cannabinoid receptors, useful for drug design (Shim et al., 2002).

  • Structure-Affinity Relationship Study : A study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as dopamine D(3) receptor ligands revealed important structure-affinity relationships. These findings are crucial for the development of selective ligands for neurological receptors (Leopoldo et al., 2002).

Antiviral Research

Discovery of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Research into bis(heteroaryl)piperazines (BHAPs) revealed potent inhibitors of HIV-1 reverse transcriptase. This discovery is significant for the development of new antiviral drugs (Romero et al., 1994).

Serotonin and Dopamine Receptors Study

Activity on Serotonin and Dopamine Receptors : Compounds with carboxamide and sulfonamide alkyl structures were tested for their affinity to serotonin 5-HT1A/5-HT6/5-HT7 and dopamine D2 receptors. This research contributes to understanding the interaction of these compounds with key neurotransmitter receptors (Kowalski et al., 2017).

Antioxidant Research

Multifunctional Antioxidants for Age-Related Diseases : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide possessing antioxidant and chelating groups were synthesized. These compounds are candidates for treating cataract, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-17-7-8-19(15-18(17)2)25-24(28)23-22(9-14-32-23)33(29,30)27-12-10-26(11-13-27)20-5-4-6-21(16-20)31-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPQBCOOYMLGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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